REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.[NH2:9][NH:10][C:11]([NH:13][NH2:14])=[O:12]>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[N:9][NH:10][C:11]([NH:13][N:14]=[CH:7][C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)=[O:12])[CH:2]=1
|
Name
|
|
Quantity
|
32.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
NNC(=O)NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is further stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rising to more than 35°
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5°
|
Type
|
FILTRATION
|
Details
|
The crystals that precipitate are filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 70°
|
Type
|
CUSTOM
|
Details
|
are thus obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N1=CC(=CC=C1)C=NNC(=O)NN=CC=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |